Structural Elucidation and Analytical Methodologies for Stigmasta-4,22-dien-3β,6β-diol
Structural Elucidation and Analytical Methodologies for Stigmasta-4,22-dien-3β,6β-diol
Executive Summary
Stigmasta-4,22-dien-3β,6β-diol (CAS: 167958-89-6) is a naturally occurring phytosterol characterized by a di-unsaturated stigmastane framework[1]. As a specialized bioactive lipid, it has garnered interest in pharmacognosy and network pharmacology for its potential roles in modulating metabolic pathways and inflammatory responses[2]. This whitepaper provides an authoritative guide to its chemical structure, natural sourcing, and the rigorous analytical protocols required for its isolation and validation.
Chemical Structure and Physicochemical Properties
The structural complexity of Stigmasta-4,22-dien-3β,6β-diol arises from its specific stereochemistry and the positioning of its functional groups. It belongs to the stigmastane class of sterol lipids, which are defined by a cholestane moiety bearing an ethyl group at the C-24 position[3].
Core Structural Features
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Skeleton: 29-carbon stigmastane framework.
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Unsaturation: Two double bonds located at C-4 (Δ4) and C-22 (Δ22). The Δ4 double bond is conjugated with the sterol ring system, while the Δ22 double bond is situated on the aliphatic side chain[1].
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Hydroxylation: Two hydroxyl (-OH) groups positioned at C-3 and C-6. Crucially, both are in the beta (β) equatorial configuration, which dictates the molecule's spatial orientation and receptor-binding affinity[1].
Quantitative Chemical Data
The following table summarizes the key physicochemical properties of Stigmasta-4,22-dien-3β,6β-diol[4][5]:
| Property | Value / Description |
| Chemical Name | (3β,6β,22E)-Stigmasta-4,22-diene-3,6-diol |
| CAS Registry Number | 167958-89-6 |
| Molecular Formula | C29H48O2 |
| Molecular Weight | 428.69 g/mol |
| InChIKey | YLQCVNVIULEHRQ-YIWILWCSSA-N |
| Structural Classification | Phytosterol / Plant Steroid |
Natural Sourcing and Biological Significance
While direct isolation literature is highly specialized, Stigmasta-4,22-dien-3β,6β-diol is predominantly sourced from marine macroalgae, particularly within the genus Halimeda (e.g., Halimeda xishaensis)[1]. Terrestrial occurrences have also been documented in the Leguminosae family, specifically Senna siamea[6], and in the extracts of corn silk used in traditional medicine network pharmacology studies[2].
Biologically, stigmastane-type sterols with 3β,6β-hydroxylation patterns exhibit marked anti-inflammatory properties. Structurally analogous compounds have demonstrated the ability to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation[7]. Furthermore, in silico molecular docking studies have identified this diol as a potential modulator in metabolic diseases, interacting with targets like DPP4 in type 2 diabetes models[2].
Caption: Sourcing and pharmacological modulation pathways of Stigmasta-4,22-dien-3beta,6beta-diol.
Analytical Methodologies and Structural Elucidation
To definitively confirm the structure of Stigmasta-4,22-dien-3β,6β-diol, researchers must employ a multi-modal spectroscopic approach. The causality behind this requirement is that sterol isomers (e.g., 3β,6α vs. 3β,6β) have identical masses and similar polarities; thus, stereochemistry can only be resolved through advanced NMR[1][8].
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High-Resolution Mass Spectrometry (HR-ESI-MS): Used to confirm the exact mass of the molecular ion[M+H]+ or [M+Na]+, validating the C29H48O2 formula.
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1D NMR (1H and 13C):
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1H NMR: The olefinic protons at C-4 and C-22/C-23 provide distinct downfield signals. The carbinolic protons at C-3 and C-6 are critical for determining stereochemistry; their coupling constants (J values) confirm the axial/equatorial relationships indicative of the β-configuration[8].
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13C NMR: Expected to show 29 distinct carbon resonances, including four sp2 carbons corresponding to the two double bonds.
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2D NMR (COSY, HSQC, HMBC): HMBC (Heteronuclear Multiple Bond Correlation) is essential to map the connectivity of the sterol core, specifically proving the positions of the hydroxyl groups relative to the Δ4 double bond[1].
Experimental Protocols: A Self-Validating System
The following protocols detail the extraction, purification, and validation of Stigmasta-4,22-dien-3β,6β-diol. These steps are designed as a self-validating system: each phase includes a Quality Control (QC) checkpoint that dictates whether the sample proceeds to the next step.
Protocol 1: Extraction and Bio-Guided Fractionation
Objective: Isolate the sterol-rich fraction from raw biomass. Causality: Sterols are highly lipophilic. Initial extraction with a polar/non-polar solvent mixture ensures cell lysis and total metabolite recovery, while subsequent liquid-liquid partitioning isolates the non-polar sterols from highly polar contaminants (e.g., sugars, tannins).
Step-by-Step Methodology:
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Maceration: Pulverize 1.0 kg of dried biomass (e.g., Halimeda algae) and extract with Methanol/Dichloromethane (1:1 v/v) at room temperature for 72 hours.
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Filtration & Concentration: Filter the extract and concentrate under reduced pressure at 40°C to yield a crude extract.
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Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition sequentially with n-Hexane, followed by Ethyl Acetate (EtOAc).
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Causality: The diol will preferentially partition into the EtOAc layer due to the hydrogen-bonding capacity of its two hydroxyl groups, leaving highly non-polar lipids in the hexane layer.
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QC Checkpoint 1 (TLC): Run the EtOAc fraction on a silica gel TLC plate (Eluent: Hexane/EtOAc 7:3). Spray with anisaldehyde-sulfuric acid and heat.
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Validation: A purple/blue spot indicates the presence of steroidal compounds. If absent, re-evaluate the partitioning solvents.
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Protocol 2: Chromatographic Purification
Objective: Isolate pure Stigmasta-4,22-dien-3β,6β-diol from the EtOAc fraction. Causality: Normal-phase silica chromatography separates compounds by broad polarity classes, while reversed-phase HPLC resolves closely related sterol isomers based on slight hydrophobic differences introduced by the Δ22 double bond.
Step-by-Step Methodology:
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Silica Gel Column Chromatography: Load the EtOAc fraction onto a silica gel column (200-300 mesh). Elute with a gradient of n-Hexane to EtOAc (100:0 to 0:100).
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Fraction Pooling: Pool fractions based on TLC profiles. The target diol typically elutes at approximately 60:40 Hexane:EtOAc.
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Preparative HPLC: Inject the sterol-rich fraction into a Preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 × 21.2 mm, 5 μm).
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Isocratic Elution: Elute using Acetonitrile/Water (90:10 v/v) at a flow rate of 10 mL/min, monitoring UV absorbance at 210 nm.
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QC Checkpoint 2 (Purity Analysis): Analyze the collected peak via analytical HPLC.
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Validation: The compound must show ≥98% purity as a single peak before proceeding to NMR characterization[8].
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Caption: Self-validating purification workflow for Stigmasta-4,22-dien-3beta,6beta-diol.
References
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Title: StigMasta-4,22-diene-3β,6β-diol CAS#: 167958-89-6 Source: ChemWhat URL: [Link]
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Title: Showing Compound Stigmast-4,22-diene-3,6-dione (FDB006563) Source: FooDB URL: [Link]
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Title: Probing the mechanisms of flavonoids in corn silk for treating type 2 diabetes by in Silico and in vitro experiments Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Probing the mechanisms of flavonoids in corn silk for treating type 2 diabetes by in Silico and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound Stigmast-4,22-diene-3,6-dione (FDB006563) - FooDB [foodb.ca]
- 4. chemwhat.com [chemwhat.com]
- 5. 167958-89-6[Stigmasta-4,22-diene-3,6-diol, (3b,6b,22E)-]- Acmec Biochemical [acmec.com.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stigmastane-3,6-diol | CAS:112244-29-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. chemfaces.com [chemfaces.com]
